4-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide
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Overview
Description
4-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H16BrNO3 It is a derivative of benzamide, featuring a bromine atom at the fourth position and a methoxyethoxy group at the second position on the benzene ring, along with a dimethylamino group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide typically involves the following steps:
Bromination: The starting material, 2-(2-methoxyethoxy)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position.
Amidation: The brominated intermediate is then subjected to amidation with N,N-dimethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the methoxyethoxy group.
Reduction: Amines resulting from the reduction of the amide group.
Scientific Research Applications
4-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyethoxy group contribute to the compound’s binding affinity and specificity. The dimethylamino group enhances its solubility and facilitates its transport across biological membranes. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2-methoxyethoxy)anisole: Similar structure but lacks the amide group, making it less versatile in medicinal applications.
4-Bromo-2-(2-methoxyethoxy)toluene: Contains a methyl group instead of the amide, affecting its reactivity and applications.
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: Features a fluorine atom, which alters its electronic properties and reactivity.
Uniqueness
4-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide is unique due to the presence of both the bromine atom and the dimethylamino group, which provide a balance of reactivity and solubility. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound for various research applications.
Properties
IUPAC Name |
4-bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-14(2)12(15)10-5-4-9(13)8-11(10)17-7-6-16-3/h4-5,8H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYJGLCXWUDLBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Br)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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